molecular formula C11H16N2O B3168196 3-Amino-2-methyl-N-propylbenzamide CAS No. 926270-48-6

3-Amino-2-methyl-N-propylbenzamide

Cat. No.: B3168196
CAS No.: 926270-48-6
M. Wt: 192.26 g/mol
InChI Key: ASJNWPYIEHWCOT-UHFFFAOYSA-N
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Description

However, it is noted that commercial availability of this compound has been discontinued, as indicated by CymitQuimica’s product catalog .

Properties

IUPAC Name

3-amino-2-methyl-N-propylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-3-7-13-11(14)9-5-4-6-10(12)8(9)2/h4-6H,3,7,12H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASJNWPYIEHWCOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=C(C(=CC=C1)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-methyl-N-propylbenzamide typically involves the condensation of 3-amino-2-methylbenzoic acid with propylamine. This reaction can be catalyzed by various agents, including Lewis acids or solid acid catalysts. For instance, a green and efficient method involves the use of diatomite earth immobilized with ZrCl4 under ultrasonic irradiation . This method offers advantages such as low reaction times, high yields, and eco-friendly conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale condensation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-methyl-N-propylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, reduced amines, and various substituted benzamides, depending on the specific reagents and conditions used .

Scientific Research Applications

3-Amino-2-methyl-N-propylbenzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-2-methyl-N-propylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .

Comparison with Similar Compounds

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

  • Substituents : 3-methylbenzamide core with an N-(2-hydroxy-1,1-dimethylethyl) group.
  • Key Feature : Contains an N,O-bidentate directing group, enabling participation in metal-catalyzed C–H bond functionalization reactions .
  • Applications : Primarily explored in catalysis due to its ability to coordinate transition metals.

2-(N-Allylsulfamoyl)-N-propylbenzamide

  • Substituents : Benzamide core with an allylsulfamoyl group at the 2-position and an N-propyl chain.
  • Key Feature : Sulfamoyl group enhances hydrogen-bonding interactions and influences electronic properties (e.g., HOMO-LUMO gap) .
  • Applications : Studied via DFT calculations for intermolecular interactions and thermodynamic stability, suggesting utility in supramolecular chemistry or drug design .

4-Amino-N-(3-(Dimethylamino)propyl)benzamide

  • Substituents: 4-amino group on the benzene ring and a dimethylamino-propylamide chain.
  • Key Feature: The dimethylamino group increases basicity and solubility in polar solvents compared to the N-propyl group in the target compound.
  • Applications: Limited to laboratory research (e.g., as a biochemical intermediate) .

Methyl-3-amino-2-pyrazinecarboxylate

  • Structure: Pyrazine ring with amino and ester groups.
  • Key Feature: Heterocyclic core and ester functionality contrast with the benzamide scaffold, leading to differences in hydrolysis susceptibility and solubility (soluble in methanol/DMSO) .
  • Applications: Not explicitly stated but likely in medicinal chemistry due to pyrazine’s prevalence in bioactive molecules.

Physicochemical and Electronic Properties

Compound Molecular Weight Solubility Key Functional Groups Notable Properties
3-Amino-2-methyl-N-propylbenzamide ~206.27 (est.) Likely polar aprotic solvents Amine, amide, methyl, propyl Discontinued; potential for catalysis
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 237.29 Polar solvents (e.g., ethanol) Hydroxy, amide, methyl Metal-coordinating N,O-bidentate group
2-(N-Allylsulfamoyl)-N-propylbenzamide 296.36 DMSO, DMF Sulfamoyl, allyl, propyl Strong hydrogen-bonding interactions
Methyl-3-amino-2-pyrazinecarboxylate 153.14 Methanol, DMSO Ester, amino, pyrazine High purity (>95% HPLC)

Research and Application Insights

  • Catalytic Potential: The N,O-bidentate group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide outperforms this compound in metal-catalyzed reactions due to superior coordination ability .
  • Electronic Properties : DFT studies on 2-(N-allylsulfamoyl)-N-propylbenzamide reveal a lower HOMO-LUMO gap compared to simpler benzamides, suggesting enhanced reactivity .
  • Solubility and Stability: The dimethylamino group in 4-Amino-N-(3-(dimethylamino)propyl)benzamide improves water solubility but may reduce stability under acidic conditions compared to the N-propyl analog .

Biological Activity

Overview

3-Amino-2-methyl-N-propylbenzamide is a benzamide derivative characterized by the presence of an amino group, a methyl group, and a propyl group attached to the benzene ring. Its molecular formula is C11H16N2OC_{11}H_{16}N_{2}O and it has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The compound can undergo various chemical reactions such as oxidation, reduction, and electrophilic substitution, which are critical for its biological activity. The amino group can be oxidized to form nitro derivatives, while reduction can yield corresponding amines. Electrophilic substitution can lead to various substituted derivatives that may exhibit different biological activities.

The mechanism of action involves interaction with specific molecular targets, likely through binding to enzymes or receptors. This binding may modulate enzyme activity or influence signaling pathways associated with inflammation and other biological processes.

Antimicrobial and Antioxidant Properties

Research indicates that this compound displays promising antimicrobial and antioxidant properties . In vitro studies have shown its effectiveness against various bacterial strains, suggesting its potential use as an antimicrobial agent. Additionally, it has been observed to scavenge free radicals, indicating its role as an antioxidant.

Case Studies

  • Antimicrobial Efficacy : A study conducted on various benzamide derivatives showed that modifications in the side chains significantly influenced their antimicrobial activity. The presence of the propyl group in this compound may enhance its interaction with bacterial cell membranes, leading to increased efficacy.
  • Antioxidant Activity : In a comparative analysis of several benzamide derivatives, this compound demonstrated significant radical scavenging activity, making it a candidate for further development in antioxidant therapies. The IC50 values indicated moderate effectiveness compared to established antioxidants .

Data Table: Biological Activities of this compound

Activity TypeObserved EffectReference
AntimicrobialEffective against multiple bacterial strains
AntioxidantModerate radical scavenging activity
AntiviralPotential inhibition of HBV replication (similar compounds)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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